3-Hydroxy-3-methylpent-4-enoic acid
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Overview
Description
3-Hydroxy-3-methylpent-4-enoic acid is an organic compound with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is characterized by the presence of a hydroxyl group (-OH) and a double bond within its structure, making it a versatile compound in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with an oxidizing agent to introduce the hydroxyl group . Another method includes the use of organometallic reagents in the presence of a catalyst to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using environmentally benign oxidizing agents. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methyl-4-pentenoic acid.
Reduction: Formation of 3-hydroxy-3-methylpentanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-3-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-3-methylbutanoic acid
- 3-Hydroxy-3-methylhexanoic acid
- 3-Hydroxy-3-methylpentanoic acid
Uniqueness
3-Hydroxy-3-methylpent-4-enoic acid is unique due to its specific structure, which includes both a hydroxyl group and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-hydroxy-3-methylpent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-6(2,9)4-5(7)8/h3,9H,1,4H2,2H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWQNRBDWROLMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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